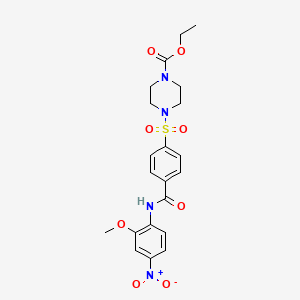

Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 399001-35-5

Cat. No.: VC4750496

Molecular Formula: C21H24N4O8S

Molecular Weight: 492.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 399001-35-5 |

|---|---|

| Molecular Formula | C21H24N4O8S |

| Molecular Weight | 492.5 |

| IUPAC Name | ethyl 4-[4-[(2-methoxy-4-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(25(28)29)14-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) |

| Standard InChI Key | UNWXBASLPURNHB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |

Introduction

Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that incorporates several functional groups, including a piperazine ring, a sulfonyl group, and a carbamoyl group attached to a nitrophenyl moiety. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of such a compound typically involves multiple steps, including:

-

Formation of the Carbamoyl Group: This might involve reacting an amine with a carbamoyl chloride or isocyanate.

-

Introduction of the Sulfonyl Group: Could be achieved through a sulfonylation reaction using a sulfonyl chloride.

-

Piperazine Ring Formation: Often involves cyclization reactions or direct alkylation of piperazine with appropriate reagents.

-

Esterification: To introduce the ethyl ester group, which could be done using ethyl chloroformate or similar reagents.

Potential Applications

Compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas such as:

-

Antimicrobial Agents: The presence of nitro and sulfonyl groups can contribute to antimicrobial activity.

-

Anti-inflammatory Agents: Piperazine derivatives have been studied for their anti-inflammatory properties.

-

Cancer Research: Some sulfonyl-containing compounds have shown promise in cancer therapy due to their ability to inhibit specific enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume